molecular formula C21H22O3 B8577503 4-Hydroxy-6,6-diphenethyl-5,6-dihydro-pyran-2-one CAS No. 174484-85-6

4-Hydroxy-6,6-diphenethyl-5,6-dihydro-pyran-2-one

Cat. No.: B8577503
CAS No.: 174484-85-6
M. Wt: 322.4 g/mol
InChI Key: OASCAODZUCLVPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-6,6-diphenethyl-5,6-dihydro-pyran-2-one is a useful research compound. Its molecular formula is C21H22O3 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

174484-85-6

Molecular Formula

C21H22O3

Molecular Weight

322.4 g/mol

IUPAC Name

4-hydroxy-2,2-bis(2-phenylethyl)-3H-pyran-6-one

InChI

InChI=1S/C21H22O3/c22-19-15-20(23)24-21(16-19,13-11-17-7-3-1-4-8-17)14-12-18-9-5-2-6-10-18/h1-10,15,22H,11-14,16H2

InChI Key

OASCAODZUCLVPG-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC(=O)OC1(CCC2=CC=CC=C2)CCC3=CC=CC=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Freshly distilled THF (25 mL) was cooled in an ice bath under a nitrogen atmosphere, then charged with 660 mg (16.5 mmol) sodium hydride (60% dispersion). This suspension was treated with 1.89 g (16.3 mmol) methyl acetoacetate dropwise, and the reaction was stirred for 10 minutes. n-Butyllithium (10.3 mL of 1.6M in hexanes; 16.5 mmol) was dripped in and the reaction was stirred 30 minutes. At this time 3.10 g (13 mmol) of 1,5-diphenyl-3-pentanone (Ram and Spicer, Tetrahedrom Lett., 1988, 29 (31), 3741) in 20 mL THF was added dropwise over 15 minutes. After 4 hours 100 mL H2O was added and the reaction stirred overnight. The reaction was extracted with diethyl ether, and the organics set aside. The aqueous layer was chilled, treated with 50% HOAc until a precipitate formed, and then extracted with EtOAc. These organics were washed with saturated brine, dried (Na2SO4), and concentrated. 1H NMR (DMSO-d6) δ 2.0 (d of d, 4 H), 2.65 (m, 6 H), 5.0 (s, 1 H), 7.15-7.35 (m, 10 H), 11.4 (bs, 1 H).
Quantity
660 mg
Type
reactant
Reaction Step One
Quantity
1.89 g
Type
reactant
Reaction Step Two
Quantity
10.3 mL
Type
reactant
Reaction Step Three
Quantity
3.1 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

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